3-Ethyl-2-phenylimidazo[1,2-a]pyrazine
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Overview
Description
3-Ethyl-2-phenylimidazo[1,2-a]pyrazine is a derivative of imidazo[1,2-a]pyrazine, which is a versatile scaffold in organic synthesis and drug development . It has been gaining attention due to its diverse pharmacological activities .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The synthetic approach to imidazo[1,2-a]pyrazine derivatives is based on different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The nitrogenous heterocycle imidazo[1,2-a]pyrazine is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine exhibits reactivity and multifarious biological activity . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Scientific Research Applications
Anti-Inflammatory Activity
3-Ethyl-2-phenylimidazo[1,2-a]pyrazine derivatives have been studied for their anti-inflammatory activity. Research demonstrated that some ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates exhibited significant anti-inflammatory properties (Abignente et al., 1992).
Industrial Synthesis and Drug Scaffold
This compound plays a crucial role in drug development due to its presence in many pharmaceuticals. An efficient industrial-scale synthesis process has been developed for various 3-aminoimidazo[1,2-a]pyrazines, showcasing its importance in medicinal chemistry (Baenziger et al., 2017).
Antimicrobial Activity
Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized under specific conditions exhibited promising antimicrobial activity. This indicates the potential of this compound in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Synthesis Techniques
Research has also focused on novel synthesis techniques for imidazo[1,2-a]pyrazines. For instance, a one-pot three-component synthesis method was developed for 3-aminoimidazo[1,2-a]pyrazines, highlighting advancements in synthetic chemistry related to this compound (Shaabani et al., 2007).
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
Properties
IUPAC Name |
3-ethyl-2-phenylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-12-14(11-6-4-3-5-7-11)16-13-10-15-8-9-17(12)13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDBMVMWTMOMKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C=CN=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1917709-61-5 |
Source
|
Record name | 3-ethyl-2-phenylimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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